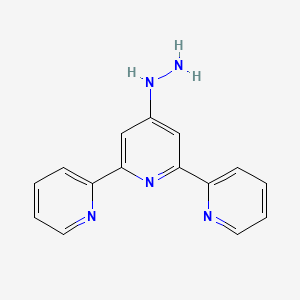
Dibromobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromobutene is an organic compound with the molecular formula C4H6Br2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two bromine atoms attached to the same carbon atom, which is also double-bonded to another carbon atom. This unique structure makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromobutene can be synthesized through the bromination of 1-butene. The reaction typically involves the addition of bromine (Br2) to 1-butene in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 1-butene, resulting in the formation of 1,1-dibromo-1-butene .
Industrial Production Methods: Industrial production of 1,1-dibromo-1-butene often involves the use of large-scale bromination reactors. The process is optimized to ensure high yields and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Dibromobutene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, 1,1-dibromo-1-butene can undergo elimination reactions to form butadiene derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted alkenes and alkynes can be formed.
Elimination Products: The major products of elimination reactions are butadiene derivatives.
Scientific Research Applications
Dibromobutene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of polymers and copolymers with specific properties.
Material Science: It is employed in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1,1-dibromo-1-butene in chemical reactions involves the electrophilic addition of bromine to the double bond of 1-butene. The bromine molecule acts as an electrophile, attacking the electron-rich double bond and forming a bromonium ion intermediate. This intermediate is then attacked by a nucleophile, leading to the formation of the final product .
Comparison with Similar Compounds
1,2-Dibromoethane: Similar to 1,1-dibromo-1-butene, this compound contains two bromine atoms but differs in the position of the bromine atoms and the absence of a double bond.
1,4-Dibromobutane: This compound has bromine atoms at the terminal positions of a butane chain, making it structurally different from 1,1-dibromo-1-butene.
Uniqueness: Dibromobutene is unique due to the presence of two bromine atoms on the same carbon atom, which is also double-bonded to another carbon atom. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions .
Properties
Molecular Formula |
C4H6Br2 |
|---|---|
Molecular Weight |
213.90 g/mol |
IUPAC Name |
1,1-dibromobut-1-ene |
InChI |
InChI=1S/C4H6Br2/c1-2-3-4(5)6/h3H,2H2,1H3 |
InChI Key |
IFTGEZOPUAJVMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8328890.png)

![{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}acetic acid](/img/structure/B8328914.png)
